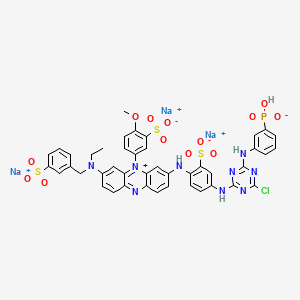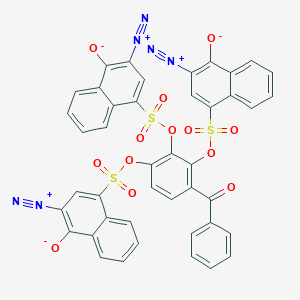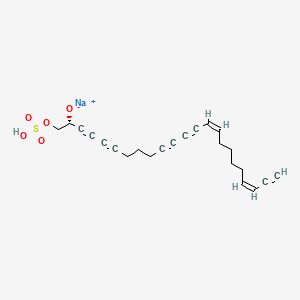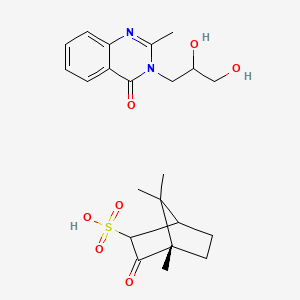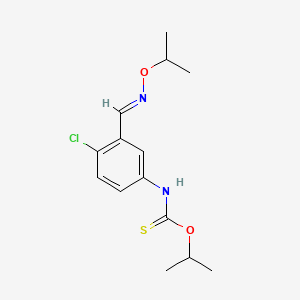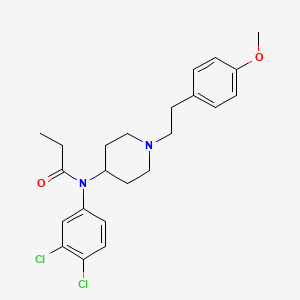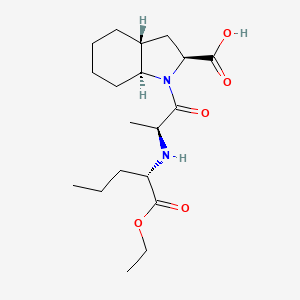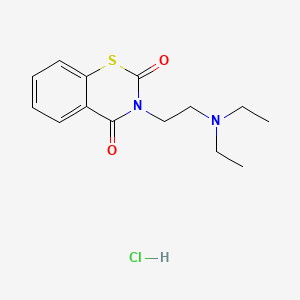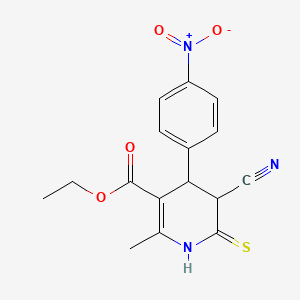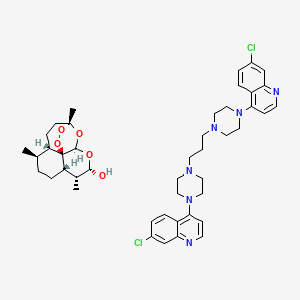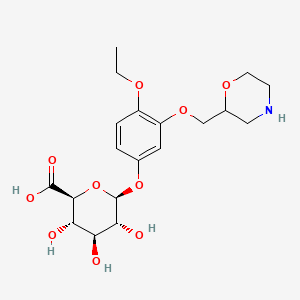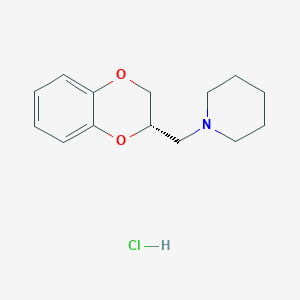
1-(2,6-Dimethylphenylamino)-2-aminopropane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenylamino)-2-aminopropane dihydrochloride is a chemical compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a dimethylphenyl group attached to an aminopropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenylamino)-2-aminopropane dihydrochloride typically involves the reaction of 2,6-dimethylaniline with 2-chloropropane-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenylamino)-2-aminopropane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(2,6-Dimethylphenylamino)-2-aminopropane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenylamino)-2-aminopropane dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may modulate signal transduction pathways and affect cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
1-(2,6-Dimethylphenylamino)-2-aminopropane dihydrochloride can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)-N’-methyl-1,2-ethanediamine: This compound has a similar structure but differs in the length of the carbon chain and the presence of a methyl group.
N-(2,6-Dimethylphenyl)-N’-ethyl-1,3-propanediamine: This compound has an additional carbon in the backbone, which may affect its chemical properties and biological activities.
Properties
CAS No. |
83843-35-0 |
|---|---|
Molecular Formula |
C11H20Cl2N2 |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
1-N-(2,6-dimethylphenyl)propane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;;/h4-6,10,13H,7,12H2,1-3H3;2*1H |
InChI Key |
CHYJWIDNVSVVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



